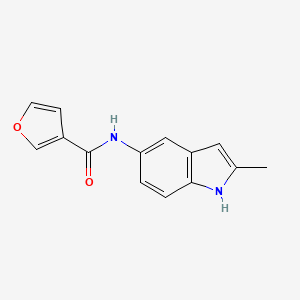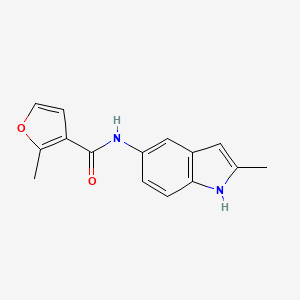
2-methyl-N-(2-methyl-1H-indol-5-yl)furan-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(2-methyl-1H-indol-5-yl)furan-3-carboxamide, also known as MIHFC, is a chemical compound that has been the subject of scientific research due to its potential therapeutic benefits. MIHFC belongs to the class of compounds known as indole derivatives, which have been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The mechanism of action of 2-methyl-N-(2-methyl-1H-indol-5-yl)furan-3-carboxamide is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects by modulating various signaling pathways in cells. For example, this compound has been shown to activate the p53 pathway, which plays a crucial role in regulating cell growth and apoptosis. This compound has also been found to inhibit the NF-κB pathway, which is involved in inflammation and the immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can induce cell death in cancer cells by activating the apoptotic pathway. This compound has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, this compound has been shown to inhibit the replication of the hepatitis C virus by targeting viral proteins.
实验室实验的优点和局限性
One advantage of using 2-methyl-N-(2-methyl-1H-indol-5-yl)furan-3-carboxamide in lab experiments is that it has been shown to have a high degree of selectivity towards cancer cells, which means that it may have fewer side effects compared to other anti-cancer drugs. Another advantage is that this compound has been found to have a relatively low toxicity profile, which makes it a promising candidate for further development. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.
未来方向
There are several future directions for research on 2-methyl-N-(2-methyl-1H-indol-5-yl)furan-3-carboxamide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Another direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, future research could focus on developing more efficient synthesis methods for this compound and its derivatives, which could facilitate its use in clinical settings.
合成方法
2-methyl-N-(2-methyl-1H-indol-5-yl)furan-3-carboxamide can be synthesized using a two-step process. The first step involves the synthesis of 2-methyl-1H-indole-5-carboxylic acid, which can be achieved by reacting 2-methylindole with ethyl chloroformate in the presence of a base. The second step involves the synthesis of this compound by reacting 2-methyl-1H-indole-5-carboxylic acid with furan-3-carboxylic acid chloride in the presence of a base and a coupling agent.
科学研究应用
2-methyl-N-(2-methyl-1H-indol-5-yl)furan-3-carboxamide has been studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and viral infections. Studies have shown that this compound has anti-cancer properties and can induce cell death in cancer cells. This compound has also been found to have anti-inflammatory properties and can reduce inflammation in animal models of arthritis. Additionally, this compound has been shown to have anti-viral properties and can inhibit the replication of the hepatitis C virus.
属性
IUPAC Name |
2-methyl-N-(2-methyl-1H-indol-5-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-9-7-11-8-12(3-4-14(11)16-9)17-15(18)13-5-6-19-10(13)2/h3-8,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULDVMGBGCWHOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)NC(=O)C3=C(OC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(Azetidin-1-yl)-2-(2-bicyclo[2.2.1]heptanyl)ethanone](/img/structure/B7503493.png)

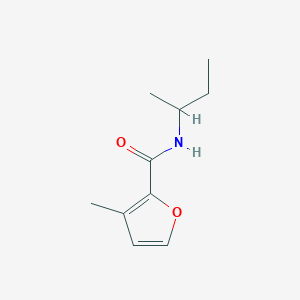
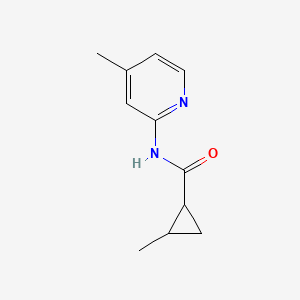
![1-[(2-Chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea](/img/structure/B7503511.png)
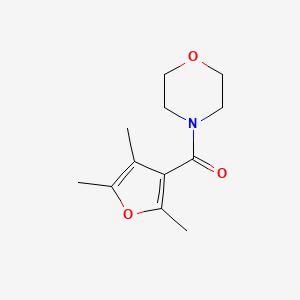

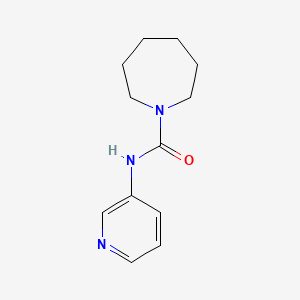
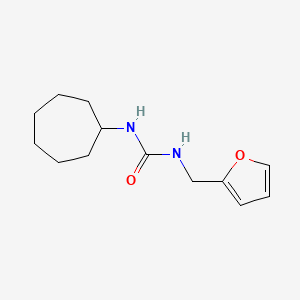
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7503550.png)
![N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7503561.png)

